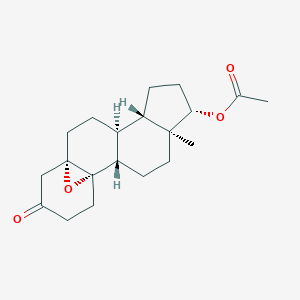
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one, also known as 17AAE, is a synthetic estrogenic compound that has been widely used in scientific research. It is a derivative of estradiol, a natural estrogen hormone that plays a crucial role in the regulation of the female reproductive system. 17AAE has been used to study the mechanism of action of estrogen and its effects on various physiological processes.
Mecanismo De Acción
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one exerts its estrogenic effects by binding to estrogen receptors in the body. It has a high affinity for both estrogen receptor alpha and beta, which are found in various tissues throughout the body. Once bound to the receptors, 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one activates the transcription of target genes, leading to a cascade of downstream effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one are diverse and depend on the tissue and cell type. In the brain, it has been shown to enhance memory and cognitive function. In bone, it promotes osteoblast activity and inhibits osteoclast activity, leading to increased bone density. In the cardiovascular system, it has been shown to improve lipid metabolism and reduce the risk of cardiovascular disease. In the reproductive system, it promotes the growth and development of the uterus and mammary glands.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one in lab experiments is its high potency and specificity for estrogen receptors. This allows researchers to study the effects of estrogen without the confounding factors of other hormones. However, one of the limitations is its potential to interact with other proteins and enzymes in the body, leading to off-target effects.
Direcciones Futuras
There are several future directions for the study of 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one. One area of research is the development of selective estrogen receptor modulators (SERMs) that can target specific tissues and have fewer side effects than traditional estrogen therapy. Another area of research is the investigation of the role of estrogen in aging and age-related diseases such as Alzheimer's and cardiovascular disease. Finally, the development of new synthetic estrogens with improved potency and selectivity is an ongoing area of research.
Métodos De Síntesis
The synthesis of 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one involves several steps, including the acetylation of estradiol and the epoxidation of the resulting compound. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one has been extensively used in scientific research for its estrogenic properties. It has been used to study the effects of estrogen on the brain, bone, cardiovascular system, and reproductive system. It has also been used to investigate the mechanisms of action of estrogen and its role in the development and progression of various diseases such as breast cancer and osteoporosis.
Propiedades
Número CAS |
124831-98-7 |
|---|---|
Nombre del producto |
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one |
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
[(1S,2S,5S,6S,9S,10S,13S)-5-methyl-15-oxo-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadecan-6-yl] acetate |
InChI |
InChI=1S/C20H28O4/c1-12(21)23-17-4-3-15-14-6-9-19-11-13(22)5-10-20(19,24-19)16(14)7-8-18(15,17)2/h14-17H,3-11H2,1-2H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
KEMFSPTYPOTLGN-RBZZARIASA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@]45[C@]3(O4)CCC(=O)C5)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC45C3(O4)CCC(=O)C5)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CCC45C3(O4)CCC(=O)C5)C |
Sinónimos |
3-keto-5,10-epoxy-nor-19-methylandrostane-17-acetate keto-epoxy-Me-androstane acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





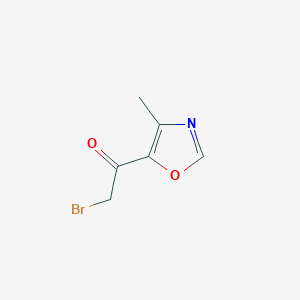





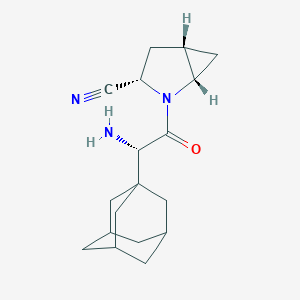
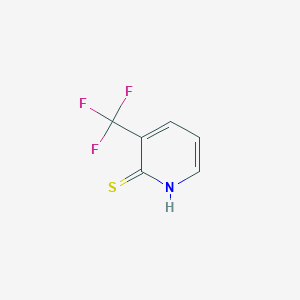

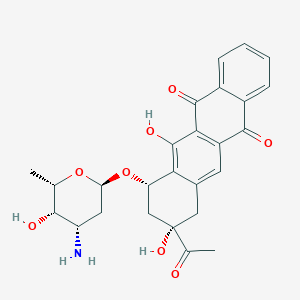
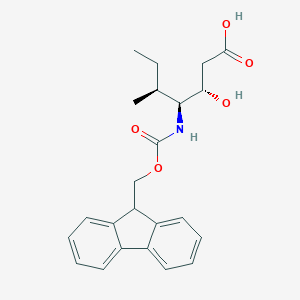
![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)